molecular formula C6H7Cl2N B123645 3-(Chloromethyl)pyridine hydrochloride CAS No. 6959-48-4

3-(Chloromethyl)pyridine hydrochloride

Cat. No. B123645
CAS RN: 6959-48-4
M. Wt: 164.03 g/mol
InChI Key: UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridine hydrochloride, also known as 3-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl . It has a molecular weight of 164.03 . It appears as a white to almost white powder or crystal . It is used as a research chemical and is not commercially produced in the US .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(Chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)pyridine hydrochloride can be represented by the SMILES string Cl[H].ClCc1cccnc1 . The InChI key for this compound is UZGLOGCJCWBBIV-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-(Chloromethyl)pyridine hydrochloride is used in the synthesis of agricultural, pharmaceutical, and veterinary chemicals . It can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid .


Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 144 °C . It is soluble in water . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Carcinogenicity Studies

One significant application of 3-(Chloromethyl)pyridine hydrochloride has been in carcinogenicity studies. Weisburger et al. (1978) conducted a bioassay to determine its potential carcinogenicity by administering it to Fischer 344 rats and B6C3F1 mice. This study observed squamous-cell lesions of the forestomach in rats and mice, suggesting a link between the chemical and cancer development at the site of topical application (Weisburger, Weisburger, Seibold, & Wosu, 1978).

Coordination Compounds Study

Protsenko et al. (2021) explored the structural and property effects of 3-(Chloromethyl)pyridine hydrochloride in coordination compounds of copper(II) and cobalt(II). They synthesized new compounds and investigated them through various methods, including X-ray diffraction, revealing interesting aspects of halogen bonding (Protsenko, Shakirova, Protsenko, Kuratieva, Fowles, & Turnbull, 2021).

Impurity Analysis in Pharmaceuticals

Venugopal et al. (2012) developed a method for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity, in pantoprazole sodium drug substances. This study highlights its role in ensuring the safety and purity of pharmaceutical products (Venugopal, Bhaskar Reddy, Gangadhar Reddy, Madhavi, & Madhavi, 2012).

Chemical Synthesis and Catalysis

Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for acylation of inert alcohols and phenols. This study is crucial for understanding the role of similar compounds in chemical synthesis and catalysis (Liu, Ma, Liu, & Wang, 2014).

Environmental Studies

In an environmental context, Li et al. (2017) researched the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study is relevant for understanding how derivatives of pyridine, including 3-(Chloromethyl)pyridine hydrochloride, behave in water treatment processes (Li, Yi, Yi, Zhou, & Wang, 2017).

Safety And Hazards

3-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is suspected of causing genetic defects . It is a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

properties

IUPAC Name

3-(chloromethyl)pyridine;hydrochloride
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InChI

InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
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InChI Key

UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)CCl.Cl
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Molecular Formula

C6H6ClN.ClH, C6H7Cl2N
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Related CAS

3099-31-8 (Parent)
Record name 3-(Chloromethyl)pyridine hydrochloride
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DSSTOX Substance ID

DTXSID6020309
Record name 3-(Chloromethyl)pyridine hydrochloride
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Molecular Weight

164.03 g/mol
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Physical Description

3-(chloromethyl)pyridine hydrochloride appears as yellow powder or yellow-tan solid with an irritating odor. (NTP, 1992), Yellow or tannish-yellow solid with an irritating odor; Hygroscopic; [CAMEO] Off-white powder; [MSDSonline]
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Product Name

3-(Chloromethyl)pyridine hydrochloride

CAS RN

6959-48-4
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name 3-(chloromethyl)pyridinium chloride
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Melting Point

286 to 291 °F (NTP, 1992), 137-143 °C
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Thionyl chloride (9.60 g, 80.6 mmol) was added dropwise to a stirred solution of (pyridin-3-yl)methanol (2.20 g, 20.1 mmol) in 30 ml of CHCl3 at 0° C. and refluxed for 4 h. The reaction mixture was concentrated under reduced pressure to afford 2.10 g (63.6%) of 3-(chloromethyl)pyridine hydrochloride as a brown solid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
National Toxicology Program - … technical report series, 1978 - pubmed.ncbi.nlm.nih.gov
A bioassay of 3-(chloromethyl)pyridine hydrochloride for possible carcinogenicity was conducted by administering the test chemical by gavage to Fischer 344 rats and B6C3F1 mice. …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
AN Protsenko, OG Shakirova, AE Protsenko… - Journal of Molecular …, 2021 - Elsevier
New coordination compounds of copper(II) and cobalt(II) with 3-(chloromethyl)pyridine hydrochloride (HL 1 )Cl and 2-(chloromethyl)pyridine hydrochloride (HL 2 )Cl of the following …
Number of citations: 5 www.sciencedirect.com
AF McFee, PP Jauhar, KW Lowe… - Environmental and …, 1989 - Wiley Online Library
Three pairs of structurally similar carcinogenic/ non‐carcinogenic chemicals were tested for in vivo genotoxic activity in B6C3F1 mice. The carcinogenic/non‐carcinogenic pairs, …
Number of citations: 31 onlinelibrary.wiley.com
LR Hanton, RM Hellyer, MD Spicer - Inorganica chimica acta, 2006 - Elsevier
The three-substituted dipyridyl ligand bis(3-pyridylmethyl)sulfide (L 1 ) was prepared by the reaction of 3-(chloromethyl)pyridine hydrochloride with thioacetamide under basic conditions…
Number of citations: 14 www.sciencedirect.com
Y Uozumi, T Tsuchimoto - Synfacts, 2016 - thieme-connect.com
Significance: Pyridine-grafted graphene oxide (Py-GO) was prepared by treatment of mercaptofunctionalized GO with 3-(chloromethyl) pyridine hydrochloride and triethylamine in …
Number of citations: 0 www.thieme-connect.com
Z Ma, G Ran - Journal of Coordination Chemistry, 2011 - Taylor & Francis
A functionalized ligand (L = 1,4,8,11-tetrakis(3-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane) was synthesized by the reaction of 1,4,8,11-tetraazacyclotetradecane (cyclam, L 1 ) …
Number of citations: 10 www.tandfonline.com
DJ Kornbrust, TR Barfknecht - Environmental Mutagenesis, 1984 - Wiley Online Library
Previous studies have demonstrated marked differences in the capacity of hepatocytes from rats or hamsters to mediate the metabolic activation of chemical carcinogens to genotoxic (ie…
Number of citations: 35 onlinelibrary.wiley.com
吴祥雯, 尹诗, 马建平 - 结构化学, 2016 - cqvip.com
… pyridin-3-ylmethyl)thio)-5-(6-quinolinyl)-1,3,4-oxadiazole(L),obtained by the condensation reaction of 5-(6-quinolinyl)-1,3,4-oxadiazole-2-thiol and 3-chloromethyl pyridine hydrochloride…
Number of citations: 2 www.cqvip.com
B Żurowska, K Ślepokura, T Lis, J Ochocki - Inorganica Chimica Acta, 2009 - Elsevier
The synthesis and characterization of the new didentate ligand diethyl (pyridin-3-ylmethyl) phosphonate (3-pmpe) and three of its Zn(II) complexes are described. IR and X-ray analyses …
Number of citations: 13 www.sciencedirect.com
M Hu, ST Ma, LQ Guo, GH Sun… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title centrosymmetric binuclear AgI complex, [Ag2(NO3)2(C12H10N4)2], each AgI center is coordinated by one pyridine and one benzotriazole N-donor atom of two inversion-…
Number of citations: 1 scripts.iucr.org

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